molecular formula C11H18N4O2 B1481211 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 2098014-85-6

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1481211
CAS No.: 2098014-85-6
M. Wt: 238.29 g/mol
InChI Key: FMDBGSIIOHURCM-UHFFFAOYSA-N
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Description

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C11H18N4O2 and its molecular weight is 238.29 g/mol. The purity is usually 95%.
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glycine transporter 1 (GlyT1), which is involved in the regulation of glycine levels in the brain . The interaction with GlyT1 suggests that this compound may influence neurotransmitter regulation and synaptic transmission.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in neurotransmitter synthesis and degradation, thereby influencing neuronal function and communication . Additionally, it may impact the expression of genes related to synaptic plasticity and neuroprotection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of GlyT1, thereby increasing the availability of glycine in the synaptic cleft . This inhibition can enhance the activation of NMDA receptors, which are crucial for synaptic plasticity and cognitive functions. The compound may also influence other molecular targets, leading to changes in enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions and retains its inhibitory activity over extended periods . Long-term exposure to the compound in vitro has demonstrated sustained modulation of neurotransmitter levels and gene expression, indicating its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive functions and synaptic plasticity without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including neurotoxicity and behavioral changes. These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes responsible for its biotransformation, leading to the formation of metabolites that may retain or alter its biological activity . The compound’s metabolism may also influence metabolic flux and the levels of various metabolites, impacting overall cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific organelles, such as the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. This localization is essential for its activity and function within the cell.

Biological Activity

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

The compound has the following chemical structure and properties:

  • Molecular Formula: C12H18N4O2
  • Molecular Weight: 246.30 g/mol
  • CAS Number: 2097964-28-6
  • Enzyme Interaction : The triazole ring in this compound can interact with various enzymes, influencing their catalytic functions. This interaction is significant in modulating metabolic pathways within cells .
  • Cell Signaling Modulation : The compound has been shown to affect cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can alter the expression of genes associated with these pathways, leading to potential therapeutic effects against cancer .
  • Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress in cells .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (breast cancer)5.0Induces apoptosis via mitochondrial pathway
HCT116 (colon cancer)0.43Inhibits proliferation and migration
HepG2 (liver cancer)4.76Induces oxidative stress leading to cell death

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, the compound exhibits a lower IC50 against HCT116 cells compared to conventional chemotherapeutics like Doxorubicin (0.64 µM), suggesting its potential as a more effective treatment option .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes .

Case Studies

In a recent study published in Frontiers in Chemistry, researchers synthesized various derivatives of triazole compounds, including this compound. These derivatives were tested for their anticancer activity against multiple cell lines, revealing promising results that support further investigation into their therapeutic applications .

Another study focused on the compound's role in modulating immune responses. It was found that treatment with this triazole derivative increased the production of cytokines in immune cells, suggesting a potential application in immunotherapy for cancer treatment .

Properties

IUPAC Name

1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMDBGSIIOHURCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

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